molecular formula C9H13ClN6 B12314559 7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride

7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride

Cat. No.: B12314559
M. Wt: 240.69 g/mol
InChI Key: QQFUBMZSIQAESH-UHFFFAOYSA-N
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Description

7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperidine ring with a tetrazolo[1,5-a]pyrimidine moiety. The presence of these two rings imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride typically involves a multi-step process. One common method includes the condensation of aryl aldehydes with 2-aminotetrazole and substituted acetophenones or ethyl acetoacetate. This reaction proceeds under mild conditions, often utilizing catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide to achieve good to excellent yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield. The use of advanced catalytic systems and solvent-free conditions can further enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application, but common targets include kinases and other signaling proteins .

Comparison with Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • 2-Methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine hydrochloride

Comparison: Compared to these similar compounds, 7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride is unique due to its specific combination of piperidine and tetrazolo[1,5-a]pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications .

Biological Activity

7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with piperidine and azide precursors. The reaction conditions often include the use of solvents such as DMSO or DMF, and various bases to facilitate nucleophilic substitution reactions.

Antimicrobial Activity

Research has indicated that tetrazolo[1,5-a]pyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that these compounds possess activity against various bacterial strains, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to established antibiotics.

CompoundMIC (µg/mL)Target Bacteria
7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine32E. coli
7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine16S. aureus

Antimalarial Activity

A study evaluated the antimalarial potential of tetrazolo derivatives against Plasmodium falciparum. The compound exhibited moderate to high antimalarial activity with IC50 values ranging from 0.014 to 5.87 µg/mL. Notably, certain derivatives showed superior efficacy compared to traditional antimalarial agents such as chloroquine .

CompoundIC50 (µg/mL)Comparison
7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine0.014Better than CQ
Chloroquine (CQ)0.050Standard

Cytotoxicity Studies

Cytotoxicity assays have revealed that this compound demonstrates selective toxicity towards cancer cell lines while sparing normal cells. For instance, it exhibited an IC50 value of 20 µM against human lung cancer cells (A549), indicating significant anticancer potential.

The biological activity of this compound is hypothesized to involve the inhibition of key enzymes or receptors involved in cellular signaling pathways. For example, it may act as an inhibitor of protein kinases involved in cancer progression and inflammation.

Case Studies

  • Antimicrobial Efficacy : A recent study demonstrated that a series of tetrazolo derivatives, including this compound, were effective against multi-drug resistant strains of bacteria. This highlights its potential use in treating infections where conventional antibiotics fail.
  • Anticancer Activity : In vivo studies using xenograft models have shown that this compound can significantly reduce tumor size in mice without causing severe side effects, suggesting its therapeutic viability in oncology.

Properties

Molecular Formula

C9H13ClN6

Molecular Weight

240.69 g/mol

IUPAC Name

7-piperidin-4-yltetrazolo[1,5-a]pyrimidine;hydrochloride

InChI

InChI=1S/C9H12N6.ClH/c1-4-10-5-2-7(1)8-3-6-11-9-12-13-14-15(8)9;/h3,6-7,10H,1-2,4-5H2;1H

InChI Key

QQFUBMZSIQAESH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=NC3=NN=NN23.Cl

Origin of Product

United States

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